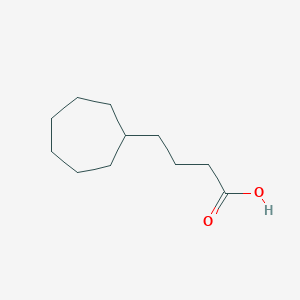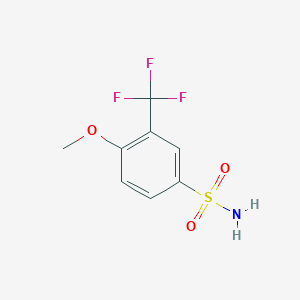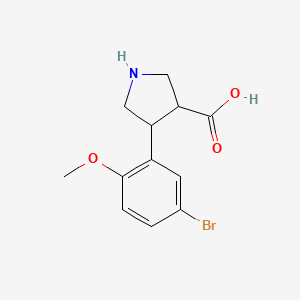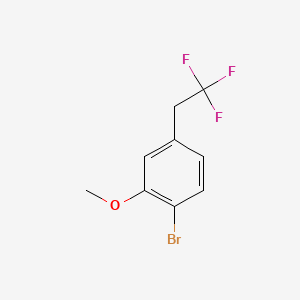
4-Cycloheptylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cycloheptylbutanoic acid is an organic compound with the molecular formula C11H20O2 It is a carboxylic acid derivative characterized by a cycloheptyl group attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptylbutanoic acid typically involves the reaction of cycloheptanone with a suitable Grignard reagent, followed by oxidation. The general steps are as follows:
Formation of Grignard Reagent: Cycloheptanone reacts with a Grignard reagent such as ethylmagnesium bromide to form a tertiary alcohol.
Oxidation: The tertiary alcohol is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cycloheptylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The hydrogen atoms in the cycloheptyl ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-Cycloheptylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cycloheptylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, the cycloheptyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Similar Compounds:
4-Cyclohexylbutanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cycloheptanecarboxylic acid: Contains a cycloheptyl group but differs in the position of the carboxylic acid group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the cycloheptyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
4-cycloheptylbutanoic acid |
InChI |
InChI=1S/C11H20O2/c12-11(13)9-5-8-10-6-3-1-2-4-7-10/h10H,1-9H2,(H,12,13) |
InChI Key |
YLIATKAZHYMRHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)






![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
